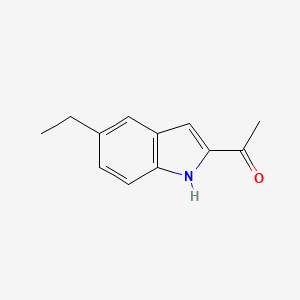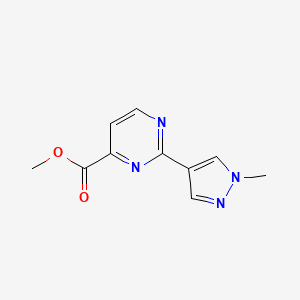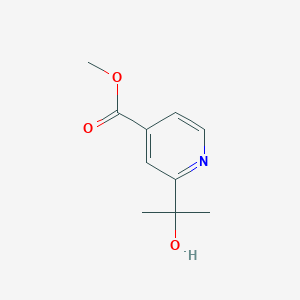
Methyl 2-(2-hydroxypropan-2-yl)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-hydroxypropan-2-yl)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a methyl ester group attached to the isonicotinic acid framework, with an additional hydroxypropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-hydroxypropan-2-yl)isonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques such as chromatography are employed to achieve high purity and consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-hydroxypropan-2-yl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of Methyl 2-(2-oxopropan-2-yl)isonicotinate.
Reduction: Formation of 2-(2-hydroxypropan-2-yl)isonicotinol.
Substitution: Formation of various substituted isonicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(2-hydroxypropan-2-yl)isonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism of action of Methyl 2-(2-hydroxypropan-2-yl)isonicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl isonicotinate
- Methyl nicotinate
- 2-nitrotoluene
- Salicylamide
Uniqueness
Methyl 2-(2-hydroxypropan-2-yl)isonicotinate is unique due to the presence of the hydroxypropan-2-yl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
methyl 2-(2-hydroxypropan-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-10(2,13)8-6-7(4-5-11-8)9(12)14-3/h4-6,13H,1-3H3 |
Clé InChI |
GXYZIIZPZSMKTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC=CC(=C1)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


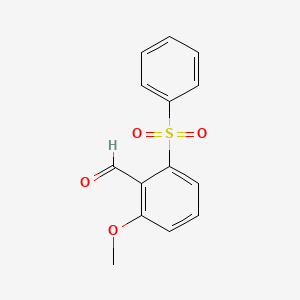
![2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one](/img/structure/B13889479.png)
![3-[(3-Nitropyridin-2-yl)amino]benzonitrile](/img/structure/B13889482.png)
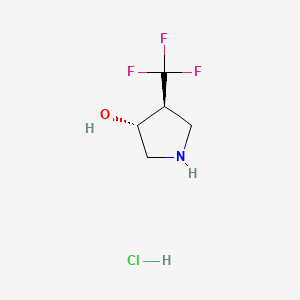
![(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13889493.png)
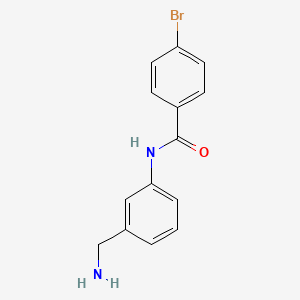
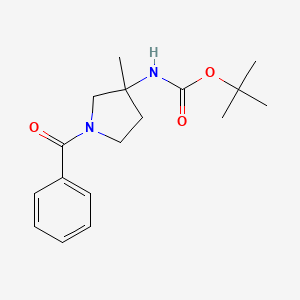
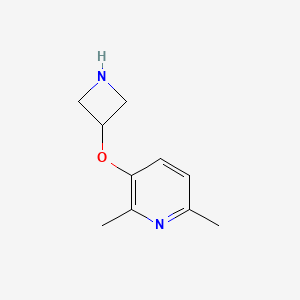
![6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B13889517.png)
![2-[4-(Methylamino)tetrahydropyran-4-YL]ethanol hydrochloride](/img/structure/B13889519.png)
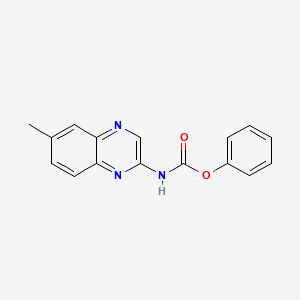
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide hydrochloride](/img/structure/B13889543.png)
